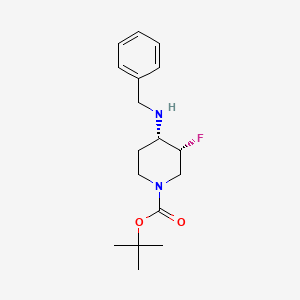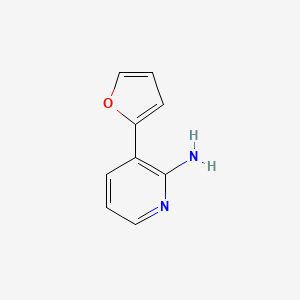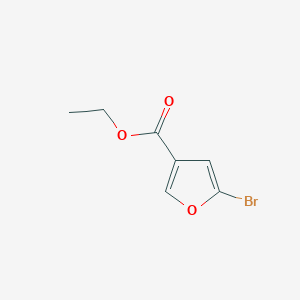
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Overview
Description
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C18H25FN2O4 It is a piperidine derivative, characterized by the presence of a benzylamino group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is constructed through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the fluorine atom or the Boc group, resulting in defluorination or deprotection, respectively.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The Boc group serves as a protecting group, ensuring the compound’s stability during chemical reactions.
Comparison with Similar Compounds
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
cis-4-Benzylamino-1-tert-butoxycarbonyl-3-chloropiperidine: Similar structure but with a chlorine atom instead of fluorine.
cis-4-Benzylamino-1-tert-butoxycarbonyl-3-bromopiperidine: Similar structure but with a bromine atom instead of fluorine.
cis-4-Benzylamino-1-tert-butoxycarbonyl-3-iodopiperidine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C17H25FN2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
JXBLMDWEOQDVAC-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B8670227.png)





![[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol](/img/structure/B8670245.png)

![N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B8670255.png)



